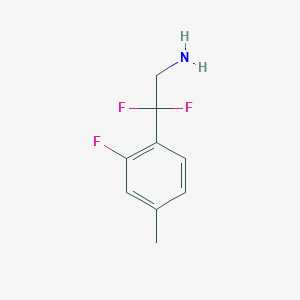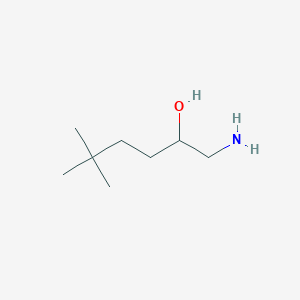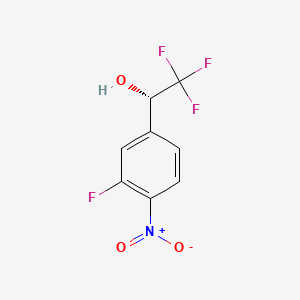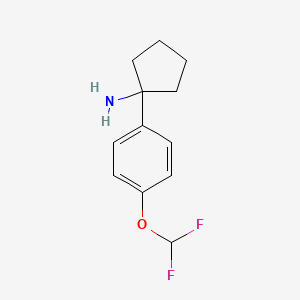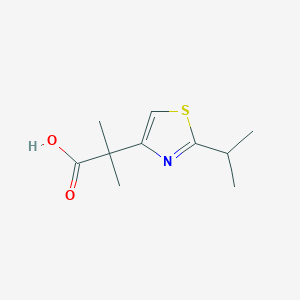
2-(2-Isopropylthiazol-4-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a propanoic acid group, which is a carboxylic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid may involve:
Large-scale Hantzsch Thiazole Synthesis: Utilizing automated reactors to control temperature and reaction time.
Continuous Flow Grignard Reaction: Employing continuous flow reactors to enhance the efficiency and yield of the carboxylation process.
化学反应分析
Types of Reactions
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazole derivatives.
科学研究应用
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive thiazole ring.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may inhibit or activate biochemical pathways related to its biological activity, such as antimicrobial or anticancer pathways.
相似化合物的比较
Similar Compounds
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid: Unique due to its specific substitution pattern on the thiazole ring.
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.
2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid: Contains an acetic acid group instead of a propanoic acid group.
Uniqueness
The uniqueness of 2-methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propanoic acid lies in its specific combination of a thiazole ring and a propanoic acid group, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
2-methyl-2-(2-propan-2-yl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H15NO2S/c1-6(2)8-11-7(5-14-8)10(3,4)9(12)13/h5-6H,1-4H3,(H,12,13) |
InChI 键 |
KZKBVFVBPVMYHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=CS1)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


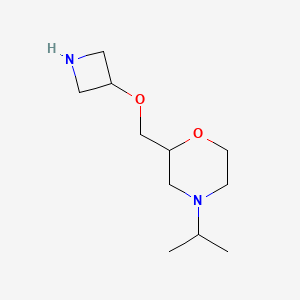

![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)
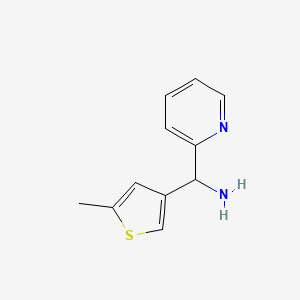
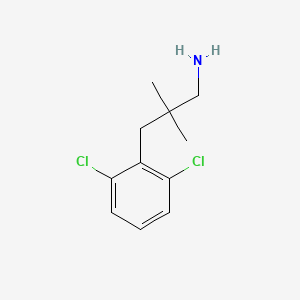
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
